{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
CAS No.: 1142209-68-4
Cat. No.: VC2403015
Molecular Formula: C12H10FN3O3S2
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142209-68-4 |
|---|---|
| Molecular Formula | C12H10FN3O3S2 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-[[5-[(3-fluorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid |
| Standard InChI | InChI=1S/C12H10FN3O3S2/c13-7-2-1-3-8(4-7)14-11(19)12-16-15-9(21-12)5-20-6-10(17)18/h1-4H,5-6H2,(H,14,19)(H,17,18) |
| Standard InChI Key | WLDWBBMKQLADJA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)F)NC(=O)C2=NN=C(S2)CSCC(=O)O |
Introduction
Chemical Identity and Properties
{[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is characterized by specific chemical identifiers and physical properties that distinguish it in chemical databases and research settings.
Basic Information
The compound is identified by CAS Number 1142209-68-4 and features a molecular framework consisting of a 1,3,4-thiadiazole ring with multiple functional groups attached . Its molecular formula is C₁₂H₁₀FN₃O₃S₂, corresponding to a molecular weight of 327.36 g/mol . The structure contains a fluorine atom at the meta position of the phenyl ring, which likely contributes to its physicochemical properties and potential biological interactions.
Structural Details
The compound's structure can be broken down into several key components:
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A central 1,3,4-thiadiazole heterocyclic ring
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A 3-fluorophenyl group connected via an amino carbonyl linkage
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A methylene thio group bridging to an acetic acid moiety
This combination of features creates a molecule with interesting structural properties that may influence its biological behavior. The presence of both hydrogen bond donors (NH, COOH) and acceptors (carbonyl groups, nitrogen atoms) suggests potential for diverse intermolecular interactions .
Physical Properties
Table 1: Physical and Chemical Properties of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid
Synthesis and Chemical Reactivity
Chemical Reactivity
The reactivity of {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid is largely determined by its functional groups:
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The carboxylic acid group can participate in esterification, amidation, and salt formation reactions
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The thioether linkage may undergo oxidation to sulfoxides or sulfones
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The amide group is relatively stable but can undergo hydrolysis under harsh conditions
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The thiadiazole ring typically demonstrates aromatic stability but may participate in various substitution reactions
These reactive sites provide multiple opportunities for derivatization, which could be exploited in structure-activity relationship studies and lead optimization processes.
Analytical Methods and Characterization
Chromatographic Analysis
Chromatographic methods suitable for analyzing {[(5-{[(3-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid would typically include:
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High-Performance Liquid Chromatography (HPLC):
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Reverse-phase HPLC with UV detection is likely suitable for purity determination.
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The presence of both aromatic and carbonyl groups provides good UV absorption for detection.
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Thin-Layer Chromatography (TLC):
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Useful for reaction monitoring and preliminary purity assessment.
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Visualization could be achieved using UV light or appropriate staining reagents.
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These analytical methods would be essential for confirming the identity, purity, and structural characteristics of the compound in research settings.
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